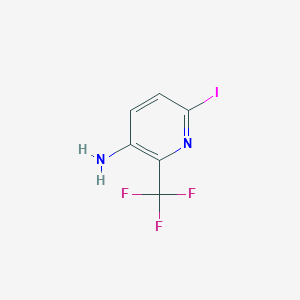

6-Iodo-2-(trifluoromethyl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4F3IN2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)pyridin-3-amine typically involves the iodination of 2-(trifluoromethyl)pyridin-3-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

6-Iodo-2-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

- 2-Iodo-6-methylpyridin-3-amine

- 3-Bromo-6-iodo-2-methylpyridine

- 6-Iodo-2-methylpyridin-3-ol

Uniqueness

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both an iodine atom and a trifluoromethyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the iodine atom provides a site for further functionalization through substitution or coupling reactions .

Biological Activity

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both iodine and trifluoromethyl groups on the pyridine ring enhances its reactivity and interaction with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H4F3IN. Its chemical structure includes an iodine atom and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C6H4F3IN |

| IUPAC Name | This compound |

| Functional Groups | Iodine (I), Trifluoromethyl (CF₃) |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

- Hydrogen Bonding : Facilitates interactions with target proteins.

- Hydrophobic Interactions : Enhances binding affinity to lipid membranes.

- Nucleophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the aromatic ring, allowing for reactions with nucleophiles.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, indicating potential use in cancer therapies .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Central Nervous System Penetration : The compound's structure allows it to cross the blood-brain barrier, making it relevant for neurological applications.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyridine derivatives, including this compound, against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated a significant reduction in cell viability, with IC50 values suggesting moderate potency.

Study 2: Kinase Inhibition

In another investigation, the compound was tested for its ability to inhibit specific kinases associated with cancer signaling pathways. The findings revealed that this compound effectively inhibited kinase activity in vitro, supporting its potential as an anticancer agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Iodo-3-(trifluoromethyl)pyridine | Moderate anticancer activity | Different position of trifluoromethyl group |

| 5-Iodo-2-(trifluoromethyl)pyridine | Antimicrobial properties | Variation in substitution |

| 6-(Trifluoromethyl)pyridin-3-amine | Limited biological activity | Lacks iodine substituent |

Properties

IUPAC Name |

6-iodo-2-(trifluoromethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(11)1-2-4(10)12-5/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRVNQXXOHOGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.